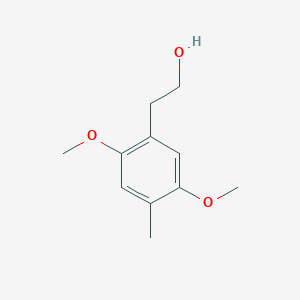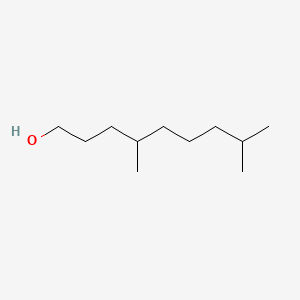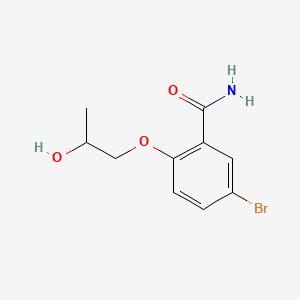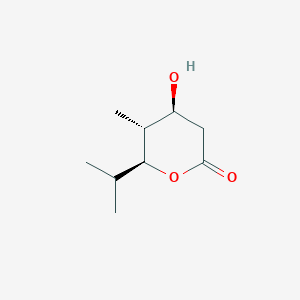
2-(2,5-Dimethoxy-4-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxy-4-methylphenyl)ethanol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring, along with an ethanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,5-Dimethoxy-4-methylphenyl)acetaldehyde or 2-(2,5-Dimethoxy-4-methylphenyl)acetic acid.
Reduction: 2-(2,5-Dimethoxy-4-methylphenyl)ethane.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethoxy-4-methylphenyl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-(2,5-Dimethoxy-4-methylphenyl)ethanol can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds share a similar structure but differ in their side chains and pharmacological effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with an ethyl group instead of a methyl group, leading to different chemical properties and biological activities.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, which significantly alters its reactivity and effects.
Conclusion
This compound is a versatile compound with various applications in scientific research and industry Its unique structure allows it to undergo a range of chemical reactions, making it valuable for the synthesis of other compounds
Propiedades
Número CAS |
38439-76-8 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H16O3/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7,12H,4-5H2,1-3H3 |
Clave InChI |
VWMBBFIXQDZOSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)








